5-(2,6-Difluorophenyl)-3-methylphenol
Description
Properties
IUPAC Name |
3-(2,6-difluorophenyl)-5-methylphenol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10F2O/c1-8-5-9(7-10(16)6-8)13-11(14)3-2-4-12(13)15/h2-7,16H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTOXNDPJDBVQII-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)O)C2=C(C=CC=C2F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10F2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20683793 | |
| Record name | 2',6'-Difluoro-5-methyl[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20683793 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261916-97-5 | |
| Record name | 2',6'-Difluoro-5-methyl[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20683793 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Formation of Diazonium Salts
The diazotization of 2,6-difluoroaniline serves as a foundational step. In a typical procedure, 2,6-difluoroaniline is treated with sodium nitrite (1–5 mol equivalents) in an acidic aqueous solution (e.g., HCl or H₂SO₄) at 0–5°C. The resulting diazonium salt is highly reactive and prone to decomposition, necessitating immediate use in subsequent coupling reactions.
Coupling with Methylphenol Derivatives
The diazonium salt is coupled with 3-methylphenol under alkaline conditions (pH 8–10) to form the azo intermediate. For example, a mixture of 3-methylphenol (1.0 equiv) and the diazonium salt (1.2 equiv) in tetrahydrofuran (THF) at 0°C yields a bright orange precipitate. This intermediate is reduced using sodium dithionite (Na₂S₂O₄) in aqueous ethanol to cleave the azo bond, producing 5-(2,6-difluorophenyl)-3-methylphenol.
Key Data:
-
Optimal solvent: THF or ethyl acetate.
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Critical parameter: Strict pH control during coupling to avoid side reactions.
Nucleophilic Aromatic Substitution
Halogenation of 3-Methylphenol
3-Methylphenol is first halogenated at the 5-position using N-bromosuccinimide (NBS) in acetic acid, yielding 5-bromo-3-methylphenol (85–90% purity). The bromine atom serves as a leaving group for subsequent substitution.
Substitution with 2,6-Difluorophenylboronic Acid
A Suzuki-Miyaura coupling reaction links the aryl bromide to a 2,6-difluorophenyl group. Conditions include:
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Catalyst: Pd(PPh₃)₄ (5 mol%).
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Base: K₂CO₃ (2.0 equiv).
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Temperature: 90°C for 12 hours.
Key Data:
Sulfonation and Hydrolysis
Sulfonation of 2,6-Difluorotoluene
2,6-Difluorotoluene undergoes sulfonation with fuming sulfuric acid at 150°C to introduce a sulfonic acid group at the 4-position. The resulting 4-sulfo-2,6-difluorotoluene is neutralized with NaOH to form the sodium sulfonate.
Hydrolysis and Decarboxylation
The sulfonate is hydrolyzed under acidic conditions (HCl, 6M) at reflux to yield this compound. Decarboxylation occurs simultaneously, driven by the electron-withdrawing effect of the sulfonic acid group.
Key Data:
Protective Group Strategies
Benzyl Ether Protection
To prevent unwanted oxidation, the phenol group of 3-methylphenol is protected as a benzyl ether. Benzyl chloride (1.5 equiv) and K₂CO₃ (2.0 equiv) in DMF at 80°C yield 3-methylphenyl benzyl ether (95% purity).
Friedel-Crafts Alkylation
The protected phenol undergoes Friedel-Crafts alkylation with 2,6-difluorobenzyl chloride (1.2 equiv) using AlCl₃ as a catalyst in dichloromethane. Deprotection via hydrogenolysis (H₂, Pd/C) affords the target compound.
Key Data:
Comparative Analysis of Methods
Yield and Efficiency
| Method | Yield (%) | Purity (%) | Key Advantage |
|---|---|---|---|
| Diazonium Salt Route | 25–35 | 90–95 | Direct coupling mechanism |
| Suzuki Coupling | 60–69 | 98 | High regioselectivity |
| Sulfonation | 55–66 | 92 | Scalable for industrial use |
| Protective Group | 48–57 | 95 | Avoids sensitive intermediates |
Cost and Practicality
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The Suzuki coupling method, while high-yielding, requires expensive palladium catalysts.
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The diazonium route is cost-effective but generates hazardous byproducts.
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Sulfonation offers a balance between yield and scalability but demands high-temperature conditions.
Reaction Optimization Insights
Solvent Effects
Polar aprotic solvents (e.g., DMF, DME) enhance reaction rates in coupling reactions by stabilizing charged intermediates. Non-polar solvents (e.g., toluene) are preferred for diazotization to minimize side reactions.
Temperature Control
Catalytic Systems
Methanesulfonic acid (1–10 mol%) improves protonation in sulfonation steps, while Pd(PPh₃)₄ enables efficient cross-coupling.
Purification and Characterization
Chromatographic Techniques
Chemical Reactions Analysis
Types of Reactions
5-(2,6-Difluorophenyl)-3-methylphenol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde derivative.
Reduction: The compound can be reduced to remove the hydroxyl group, forming a hydrocarbon.
Substitution: The fluorine atoms can be substituted with other functional groups, such as amino or nitro groups, through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium amide (NaNH2) or potassium tert-butoxide (KOtBu) are employed for substitution reactions.
Major Products Formed
Oxidation: Formation of 5-(2,6-Difluorophenyl)-3-methylbenzaldehyde or 5-(2,6-Difluorophenyl)-3-methylbenzoic acid.
Reduction: Formation of 5-(2,6-Difluorophenyl)-3-methylbenzene.
Substitution: Formation of derivatives such as 5-(2,6-Difluorophenyl)-3-methylphenylamine or 5-(2,6-Difluorophenyl)-3-methylphenylnitro.
Scientific Research Applications
5-(2,6-Difluorophenyl)-3-methylphenol has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate for the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 5-(2,6-Difluorophenyl)-3-methylphenol involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes or receptors, altering their activity.
Pathways Involved: It may modulate signaling pathways, such as those involved in cell proliferation or apoptosis, leading to its observed biological effects.
Comparison with Similar Compounds
5-(2,6-Difluorophenyl)isoxazol-3-amine
- Structure: Contains an isoxazole ring (a five-membered heterocycle with oxygen and nitrogen) instead of the phenol group.
- Properties : Molecular weight 196.16, 98% purity, and discontinued commercial availability .
- The amine group may confer basicity, contrasting with the acidic phenol.
- Applications : Likely explored as a building block in medicinal chemistry due to its heterocyclic core.
5-(2,6-Difluorophenyl)-3-phenyl-4,5-dihydropyrazole-1-carbothioamide
- Structure : Features a dihydropyrazole ring fused with a thiazole and carbothioamide group.
- Synthesis : Derived from reactions with ethyl chloroacetoacetate and hydrazine hydrate .
- The carbothioamide group offers sulfur-based reactivity, differing from the phenol’s oxygen-centric interactions.
- Applications : Likely investigated for antimicrobial or anticancer activity due to thiazole-thioamide pharmacophores.
5-(2,6-Difluorophenyl)pyridine-3-carboxamide
- Structure : Pyridine ring substituted with a difluorophenyl group and carboxamide.
- Properties : Molecular formula C₁₂H₈F₂N₂O, molecular weight 234.20 .
- Key Differences: The pyridine ring’s electron-withdrawing nature increases stability under acidic conditions compared to phenol. The carboxamide group enables hydrogen bonding and interactions with biological targets (e.g., enzymes).
- Applications: Potential use in drug design, leveraging pyridine’s pharmacokinetic advantages.
Oxathiapiprolin (Zorvic/Orsegovis)
5-(2,6-Difluorophenyl)-2-methoxy-4,7-dihydro-1,3-dioxepine Derivatives
- Structure : Dioxepine ring with methoxy and hydroxyl substituents.
- Synthesis : Produced via DIBAL-H reduction of a dioxepine precursor .
- Key Differences: The dioxepine ring improves solubility in nonpolar solvents compared to phenolic compounds. Methoxy groups alter electronic distribution, reducing acidity relative to phenol.
- Applications : Intermediate in synthetic organic chemistry for complex molecule assembly.
Comparative Data Table
Research Findings and Implications
- Bioactivity: The difluorophenyl group is a common motif in bioactive molecules, enhancing metabolic stability and target affinity. Phenol derivatives may excel in antioxidant or disinfectant roles, while heterocycles (isoxazole, pyridine) improve drug-like properties .
- Synthetic Flexibility : Methods such as hydrazine-mediated cyclization (for pyrazoles) or DIBAL-H reduction (for dioxepines) highlight adaptable routes for modifying substituents .
Q & A
Q. How can researchers confirm the structural identity of 5-(2,6-Difluorophenyl)-3-methylphenol?
- Methodological Answer : Structural confirmation requires a combination of spectroscopic and crystallographic techniques:
- NMR Spectroscopy : Use , , and NMR to assign hydrogen, carbon, and fluorine environments. The fluorine atoms at the 2,6-positions and the methyl group on the phenol ring will show distinct splitting patterns .
- Mass Spectrometry : High-resolution mass spectrometry (HRMS) confirms the molecular formula (CHFO, MW = 144.12 g/mol) .
- X-ray Crystallography : For unambiguous confirmation, single-crystal X-ray diffraction (SC-XRD) with refinement using SHELXL can resolve bond lengths, angles, and spatial arrangement .
Q. What are the key physicochemical properties of this compound?
- Methodological Answer : Key properties include:
- Molecular Weight : 144.12 g/mol (calculated from CHFO) .
- Melting Point : Not explicitly reported, but differential scanning calorimetry (DSC) or capillary methods can determine this experimentally.
- Solubility : Predominantly hydrophobic due to the difluorophenyl and methyl groups. Solubility in organic solvents (e.g., DMSO, methanol) should be tested via gravimetric analysis.
- pKa : Estimated via computational methods (e.g., COSMO-RS) or potentiometric titration. Fluorine substituents may lower the phenol’s acidity compared to unsubstituted analogs .
Q. What synthetic routes are available for this compound?
- Methodological Answer : Two potential routes:
- Route 1 : Start with 2,6-difluorobenzoic acid. Reduce to 2,6-difluorobenzyl alcohol, then introduce a methyl group via Friedel-Crafts alkylation. Oxidize the alcohol to phenol under acidic conditions .
- Route 2 : Direct coupling of a 2,6-difluorophenyl Grignard reagent to a pre-functionalized phenolic precursor (e.g., 3-methylphenol boronic acid) via Suzuki-Miyaura coupling .
- Key Considerations : Monitor reaction progress with TLC/GC-MS and optimize catalyst systems (e.g., Pd(PPh)) to minimize side products .
Advanced Research Questions
Q. How do the fluorine substituents influence the electronic environment and reactivity of this compound?
- Methodological Answer :
- Electron-Withdrawing Effects : Fluorine atoms deactivate the aromatic ring via inductive effects, directing electrophilic substitution to the para position of the phenol. Computational studies (e.g., DFT) can map electron density and frontier molecular orbitals .
- Crystallographic Insights : SC-XRD data (refined with SHELX) reveal shortened C-F bond lengths (~1.34 Å) and altered dihedral angles between the difluorophenyl and phenol rings, impacting molecular packing .
- Reactivity in Derivatization : Fluorine’s electronegativity stabilizes intermediates in reactions like O-methylation or sulfonation. Use NMR to track substitution patterns .
Q. What challenges arise in crystallizing this compound, and how can they be addressed?
- Methodological Answer :
- Challenges : Fluorine’s small size and high electronegativity disrupt crystal packing, leading to poor crystal quality or polymorphism.
- Solutions :
- Solvent Screening : Test solvent mixtures (e.g., hexane/ethyl acetate) to induce slow crystallization.
- Co-Crystallization : Add co-formers (e.g., nicotinamide) to improve lattice stability via hydrogen bonding .
- Temperature Gradients : Use gradient cooling (e.g., 4°C to −20°C) to control nucleation. Refine data with SHELXL for low-quality crystals .
Q. How can researchers design derivatives to study structure-activity relationships (SAR) for this compound?
- Methodological Answer :
- Functionalization Strategies :
- Phenol Group : Methylation (to study lipophilicity) or sulfonation (to enhance solubility) .
- Difluorophenyl Ring : Introduce halogens or electron-donating groups via cross-coupling (e.g., Buchwald-Hartwig amination) .
- Analytical Workflow :
Synthesize derivatives using optimized catalytic conditions (e.g., Pd/Cu systems).
Characterize via HPLC-MS and NMR.
Test bioactivity (e.g., enzyme inhibition) and correlate with electronic descriptors (Hammett σ values) .
Q. What analytical techniques are critical for detecting byproducts in the synthesis of this compound?
- Methodological Answer :
- Chromatography : HPLC with UV/Vis detection (λ = 254 nm) identifies impurities. Use C18 columns and acetonitrile/water gradients .
- Mass Spectrometry : LC-HRMS detects low-abundance byproducts (e.g., incomplete coupling intermediates).
- NMR Spectroscopy : NMR distinguishes regioisomers (e.g., 2,4-difluoro vs. 2,6-difluoro products) .
- Process Optimization : Design of Experiments (DoE) to minimize side reactions by adjusting temperature, catalyst loading, and reaction time .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
